molecular formula C8H11Cl2FN2 B2514191 3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride CAS No. 2490375-49-8

3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride

Cat. No. B2514191
CAS RN: 2490375-49-8
M. Wt: 225.09
InChI Key: GQUZVYOWWLZLHI-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. This compound is a pyridine derivative that has a fluorine atom and an azetidine ring attached to it.

Scientific Research Applications

Antibacterial Applications

  • 7-Azetidinylquinolones as Antibacterial Agents : Research demonstrates the synthesis of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4- dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids, showing their efficacy as antibacterial agents. The absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was crucial for increased in vitro activity and oral efficacy (Frigola et al., 1995).

  • Synthesis and Biological Activity of Azetidinylquinolones : Another study synthesized a series of 7-(2,3-disubstituted-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids to study their effects on potency and physicochemical properties. These compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).

  • A Novel Antibacterial 8-Chloroquinolone : This study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. Among the synthesized compounds, one showed extremely potent antibacterial activities against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Antimicrobial Applications

  • SYNTHESIS, IN VITRO ANTIMICROBIAL ACTIVITY OF SCHIFF’S BASE, AZETIDINONES AND THIAZOLIDINONES : This study synthesized derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and evaluated their antimicrobial activity. Several compounds exhibited excellent to good antibacterial activity (Mistry et al., 2016).

  • Synthesis and Biological Evaluation of Novel Azetidine Derivative : This research synthesized (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, evaluating its antibacterial and antifungal activity, which displayed acceptable results (Rao et al., 2013).

  • Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Trihydroxy Benzamido Azetidin-2-one Derivatives : Novel 4-aryl-3-chloro-N-(3,4,5-trihydroxy benzamido)-2-azetidinones were synthesized and showed promising results as antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Radioligand and PET Imaging Applications

  • Synthesis of Radioligands for PET Imaging : A study focused on the synthesis of 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography (PET) (Zhang & Horti, 2004).

  • Efficient Synthesis of High Affinity Radioligand for nAChRs : Another research synthesized 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-((E)-2-(2-[18F]fluoropyridin-4-yl)vinyl)pyridine, a very high affinity radioligand for studying nicotinic acetylcholine receptors (nAChRs) using PET (Zhang et al., 2004).

Other Applications

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine : This compound was identified as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. It shows potential for PET imaging of central nAChRs (Doll et al., 1999).

  • Preparation of heteroaryloxetanes and heteroarylazetidines by use of a Minisci reaction : This research introduced oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases, demonstrating their potential in drug discovery (Duncton et al., 2009).

Safety and Hazards

For a related compound, the safety information includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

properties

IUPAC Name

3-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;;/h1-2,5,7,10H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZVYOWWLZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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